2-(m-Tolylamino)isonicotinonitrile
CAS No.: 137225-06-0
Cat. No.: VC21283837
Molecular Formula: C13H11N3
Molecular Weight: 209.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 137225-06-0 |
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Molecular Formula | C13H11N3 |
Molecular Weight | 209.25 g/mol |
IUPAC Name | 2-(3-methylanilino)pyridine-4-carbonitrile |
Standard InChI | InChI=1S/C13H11N3/c1-10-3-2-4-12(7-10)16-13-8-11(9-14)5-6-15-13/h2-8H,1H3,(H,15,16) |
Standard InChI Key | GMOOUYYIWRYWIR-UHFFFAOYSA-N |
SMILES | CC1=CC(=CC=C1)NC2=NC=CC(=C2)C#N |
Canonical SMILES | CC1=CC(=CC=C1)NC2=NC=CC(=C2)C#N |
Introduction
Chemical Identity and Nomenclature
Primary Identifiers and Synonyms
2-(m-Tolylamino)isonicotinonitrile belongs to the class of aminopyridine derivatives containing a nitrile functional group. It is known by several synonyms in scientific literature and chemical databases. The compound is formally identified through various naming conventions and identification systems as detailed below.
Table 1: Chemical Identifiers for 2-(m-Tolylamino)isonicotinonitrile
Identifier Type | Value |
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IUPAC Name | 2-(3-Methylanilino)pyridine-4-carbonitrile |
CAS Registry Number | 137225-06-0 |
Alternative Names | 2-[(3-methylphenyl)amino]pyridine-4-carbonitrile |
DSSTox Substance ID | DTXSID20640987 |
Molecular Formula | C₁₃H₁₁N₃ |
InChI | InChI=1S/C13H11N3/c1-10-3-2-4-12(7-10)16-13-8-11(9-14)5-6-15-13/h2-8H,1H3,(H,15,16) |
InChIKey | GMOOUYYIWRYWIR-UHFFFAOYSA-N |
SMILES Notation | CC1=CC(=CC=C1)NC2=NC=CC(=C2)C#N |
The compound is systematically named as 2-(3-methylanilino)pyridine-4-carbonitrile according to IUPAC nomenclature, which precisely describes its structural arrangement . The CAS Registry Number 137225-06-0 serves as its unique identifier in chemical substance databases . The term "m-tolylamino" in its common name refers to the meta-positioned methyl group on the phenyl ring attached to the amino nitrogen.
Structural Characteristics
The molecular structure of 2-(m-Tolylamino)isonicotinonitrile consists of a pyridine ring with a nitrile (cyano) group at position 4 and a 3-methylanilino (m-tolylamino) group at position 2. The compound incorporates three nitrogen atoms in its structure—one in the pyridine ring, one in the amino linkage, and one in the nitrile group—contributing to its potential for hydrogen bonding and coordination chemistry.
Physical and Chemical Properties
Basic Physical Properties
2-(m-Tolylamino)isonicotinonitrile possesses distinctive physical and chemical properties that influence its behavior in various chemical environments and applications.
Table 2: Physical and Chemical Properties
The compound's XLogP3-AA value of 2.8 indicates moderate lipophilicity, suggesting potential membrane permeability characteristics that could be relevant for biological applications . With one hydrogen bond donor and three hydrogen bond acceptors, the molecule has the potential to form intermolecular hydrogen bonds, which could influence its solubility in various solvents and interaction with biological targets.
Structural Features and Reactivity
The structural arrangement of 2-(m-Tolylamino)isonicotinonitrile contributes to its chemical reactivity profile. The compound contains several reactive centers:
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The pyridine nitrogen can act as a weak base and potential coordination site for metals.
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The secondary amine (NH) group can participate in both hydrogen bonding and various substitution reactions.
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The nitrile group represents a versatile functional group that can undergo hydrolysis, reduction, or addition reactions.
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The methyl group on the tolyl moiety could potentially participate in oxidation reactions or serve as a site for further functionalization.
These structural features collectively determine the compound's chemical behavior, including its stability, reactivity patterns, and potential for derivatization.
Spectral Characteristics and Analytical Data
Available Spectral Information
The search results indicate that mass spectrometry data may be available for 2-(m-Tolylamino)isonicotinonitrile. Specifically, GC-MS spectral information appears to be referenced in the PubChem database . However, detailed spectral data such as NMR chemical shifts, IR absorption bands, or UV-Vis spectra are not provided in the available search results.
Analytical Considerations
For identification and purity assessment of 2-(m-Tolylamino)isonicotinonitrile, several analytical techniques would typically be employed:
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High-performance liquid chromatography (HPLC) for purity determination
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Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation
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Infrared (IR) spectroscopy for functional group identification
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Mass spectrometry for molecular weight confirmation
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Elemental analysis for composition verification
These analytical approaches would provide comprehensive characterization of the compound for research and quality control purposes.
Applications and Research Significance
Research Context
The presence of the compound in chemical databases such as PubChem suggests its relevance in chemical research . The compound's structure combines several pharmacophoric elements (pyridine, aniline, and nitrile) that are commonly found in bioactive molecules, indicating potential interest for pharmaceutical research.
Structure-Property Relationships
Electronic and Structural Features
The electronic structure of 2-(m-Tolylamino)isonicotinonitrile is characterized by the electron-withdrawing effect of the nitrile group and the electron-donating nature of the amino substituent. This electronic distribution creates a polarized system that influences the compound's reactivity and physical properties.
Related Compounds and Structural Analogues
Isomeric Variants
The search results mention structurally related compounds, including the para-substituted analogue:
This positional isomer differs only in the location of the methyl group on the phenyl ring, which would affect the electron distribution and potentially the chemical and biological properties of the molecule.
Structural Analogues
Other structural analogues might include:
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Compounds with different substituents on the phenyl ring
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Derivatives with modifications to the pyridine core
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Analogues where the nitrile group is replaced with other functionalities
These structural variations would provide useful comparison points for understanding structure-property relationships within this class of compounds.
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